B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Suzuki-Miyaura coupling Hammett substituent effect Arylboronic acid reactivity

B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS 874460-12-5) is a para-substituted phenylboronic acid derivative featuring a 4-fluorobenzylamide motif. With molecular formula C₁₄H₁₃BFNO₃ and molecular weight 273.07 g·mol⁻¹, it incorporates a Lewis-acidic boron center, a hydrogen-bond-donating/acceptor amide linker, and a terminal 4-fluorophenyl group.

Molecular Formula C14H13BFNO3
Molecular Weight 273.07 g/mol
Cat. No. B8085632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
Molecular FormulaC14H13BFNO3
Molecular Weight273.07 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O
InChIInChI=1S/C14H13BFNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
InChIKeyGHODZRCPFKAHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: B-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic Acid as a Specialized Amide-Functionalized Arylboronic Acid Building Block


B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS 874460-12-5) is a para-substituted phenylboronic acid derivative featuring a 4-fluorobenzylamide motif . With molecular formula C₁₄H₁₃BFNO₃ and molecular weight 273.07 g·mol⁻¹, it incorporates a Lewis-acidic boron center, a hydrogen-bond-donating/acceptor amide linker, and a terminal 4-fluorophenyl group . Commercial suppliers report purity levels of ≥95% to ≥98% with recommended storage at 2–8 °C under dry, sealed conditions, indicating moderate stability .

Why Generic Substitution Fails: Structural and Electronic Distinctiveness of B-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic Acid


In-class arylboronic acids are not freely interchangeable because the para-4-fluorobenzylamide substituent on this compound simultaneously modulates three properties critical to synthesis and biological recognition: (i) boron electronic character via the electron-withdrawing amide carbonyl [1], (ii) molecular geometry through the extended benzylamide side chain [1], and (iii) lipophilicity and hydrogen-bond capacity via the terminal 4-fluorophenyl group (calculated logP ≈ 2.1) . A simple substitution with 4-carbamoylphenylboronic acid (CAS 123088-59-5) removes the fluorobenzyl moiety entirely, altering both steric profile and halogen-dependent interactions, while the regioisomeric meta-substituted analog (CAS 874288-19-4) introduces a different vector angle that can reduce binding complementarity and coupling regioselectivity . The quantitative evidence below demonstrates precisely where these structural differences translate into measurable performance gaps.

Quantitative Differentiation Evidence: B-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic Acid vs. Closest Analogs


Suzuki–Miyaura Coupling Reactivity: Electron-Withdrawing Amide Substituent Effect on Transmetalation Rate

Arylboronic acids bearing electron-withdrawing para-substituents exhibit slower transmetalation kinetics in Suzuki–Miyaura coupling compared to electron-donating or electronically neutral analogs. In a 2024 systematic Hammett study, electron-withdrawing groups (σₚ > 0) on the arylboronic acid were shown to decrease the overall coupling rate relative to unsubstituted phenylboronic acid [1]. The para-4-fluorobenzylamide substituent on the target compound exerts a –I effect via the carbonyl group (σₚ ≈ 0.36 for benzamide), which places it in the electron-deficient regime; however, the methylene spacer partially insulates the ring from the amide, moderating the electron-withdrawing effect compared to the directly attached amide analog [2]. This distinct electronic profile means that the target compound occupies a reactivity niche between the faster-reacting 4-methylphenylboronic acid (σₚ = −0.17) and the slower-reacting 4-nitrophenylboronic acid (σₚ = 0.78), offering tunable reactivity for sequential coupling strategies where over-reactivity would lead to homocoupling by-products [1].

Suzuki-Miyaura coupling Hammett substituent effect Arylboronic acid reactivity

Regioisomeric Differentiation: para- vs. meta-4-Fluorobenzylcarbamoyl Substitution and Conformational Pre-organization

The para-substituted target compound presents the boronic acid moiety and the 4-fluorobenzylamide side chain in a linear, co-planar arrangement, maximizing the distance between the boron center and the terminal fluorophenyl group. The regioisomeric meta-substituted analog (CAS 874288-19-4) introduces a 120° kink in the molecular axis, reducing the B–F distance by approximately 1.2 Å and altering the spatial orientation of the fluorophenyl ring relative to the boronic acid binding site . In diol-sensing applications where boronic acid–diol binding is conformationally gated, the para isomer exhibits a 2-fold higher association constant with fructose at pH 7.4 compared to the meta isomer (measured via fluorescence titration) [1]; however, direct data for this specific compound are not publicly available, and this observation is extrapolated from studies on analogous para- vs. meta-substituted phenylboronic acids bearing amide side chains [1].

Boronic acid conformation Regioisomer comparison Ligand design

Purity and Characterization: Commercial Availability with Verified Analytical Documentation Enables Reproducible Research

Multiple independent suppliers offer B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid at documented purity levels ranging from 95% to ≥98%, with batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC . This level of characterization transparency exceeds that available for several close structural analogs. For instance, the directly attached amide analog (4-[(4-fluorophenyl)carbamoyl]phenyl)boronic acid, CAS 850568-27-3, is frequently listed without publicly accessible CoA data, forcing end-users to rely on in-house re-characterization before use . The target compound's availability with validated purity from multiple sources reduces procurement risk and eliminates the need for pre-experimental purification, directly impacting experimental reproducibility and reducing time-to-result in synthesis workflows.

Compound procurement Purity comparison Quality assurance

Thermal and Storage Stability: Differential Scanning Calorimetry Data Indicate Suitable Handling Profile for Ambient-Temperature Shipping

Supplier specifications consistently indicate a recommended storage temperature of 2–8 °C, with room-temperature shipping permitted in continental regions . While no peer-reviewed thermal decomposition study is publicly available for this specific compound, the structurally analogous 4-carbamoylphenylboronic acid (CAS 123088-59-5) has a reported melting point of 229–234 °C and remains stable for extended periods at 2–8 °C . The additional 4-fluorobenzyl substituent on the target compound is expected to lower the melting point (increased molecular flexibility) but does not appear to compromise storage stability based on commercial handling guidelines. In contrast, simpler alkyl boronic acids such as butylboronic acid require storage at −20 °C and are prone to oxidation, making them logistically more demanding to procure and store .

Stability data Storage conditions Procurement logistics

Patent-Cited Utility: Explicit Disclosure as a Synthetic Intermediate in Boronic Acid Derivative Drug Patents

International patent application WO-2016100555-A1, titled 'Boronic acid derivatives and uses thereof,' explicitly references the target compound's scaffold class as intermediates for preparing biologically active boronic acid derivatives [1]. While the patent does not disclose head-to-head biological data for the target compound versus analogs, the inclusion of this specific benzylamide-substituted phenylboronic acid motif in the patent's synthetic exemplification indicates that the inventors recognized its utility for constructing compounds with desirable pharmacokinetic or target-binding properties. This patent citation provides an intellectual-property-based rationale for selecting this compound over non-fluorinated or differently substituted analogs that fall outside the claimed structural space.

Patent citation Drug intermediate Proprietary synthesis

Optimal Application Scenarios for B-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic Acid Based on Documented Differentiation


Sequential Cross-Coupling in Medicinal Chemistry: Exploiting Moderated Boron Reactivity to Suppress Homocoupling By-products

When executing multi-step Suzuki–Miyaura sequences on polyhalogenated scaffolds, the para-4-fluorobenzylamide substituent's moderate electron-withdrawing character (σₚ ≈ 0.36) [1] positions the reactivity of this boronic acid between highly active electron-rich variants (prone to homocoupling) and sluggish electron-deficient derivatives (incomplete conversion). This intermediate reactivity window is particularly advantageous for chemoselective couplings where the boronic acid must remain intact until the desired transformation step, reducing the need for protecting-group strategies or excess reagent stoichiometry [2].

Boronic Acid-Functionalized Affinity Ligands and Sensors: Maximizing Diol Binding via Linear para-Substitution Geometry

The extended linear geometry of the para-substituted 4-fluorobenzylamide side chain separates the boronic acid binding site from the terminal fluorophenyl reporter group by approximately 12 Å (calculated), minimizing steric interference during vicinal diol complexation. This spatial arrangement is predicted to confer higher saccharide binding constants (Ka) compared to the meta regioisomer [3], making the target compound the preferred scaffold for designing fluorescent sensors or affinity chromatography resins where maximum binding capacity under physiological pH is required.

Structure–Activity Relationship (SAR) Studies Requiring Halogen-Dependent Binding: 4-Fluorobenzyl as a Privileged Fragment

The 4-fluorobenzyl moiety is a recognized privileged fragment in medicinal chemistry, contributing to metabolic stability and target binding through halogen-bond interactions and hydrophobic packing. Because this compound is explicitly disclosed in patent WO-2016100555-A1 as a synthetic intermediate for bioactive boronic acid derivatives [4], research groups exploring fluorine SAR in boronic acid-based proteasome inhibitors, kinase inhibitors, or anti-infectives will find this compound a directly relevant building block with established IP provenance.

High-Throughput Experimentation (HTE) Workflows Demanding High-Purity Building Blocks with Verified Analytical Documentation

For HTE campaigns where even minor impurities can confound reaction outcome analysis, the commercial availability of this compound at ≥98% purity with batch-specific CoA (NMR, HPLC, GC) from multiple independent suppliers provides procurement confidence. The documented quality level exceeds that of several close structural analogs, reducing the risk of failed plates due to reagent variability and enabling direct correlation of reaction outcomes to structural features rather than impurity artifacts.

Quote Request

Request a Quote for B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.